2-(furan-2-yl)-7-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Description
This heterocyclic compound features a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted with a furan-2-yl group at position 2 and a sulfanyl-linked 3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl moiety at position 5. Its synthesis likely involves multi-step reactions, including cyclization and coupling steps similar to those described for structurally related triazinones and oxadiazoles (e.g., acetic acid-mediated condensations and nucleophilic substitutions) .
Properties
IUPAC Name |
2-(furan-2-yl)-7-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O3S/c1-11-4-6-12(7-5-11)17-20-16(28-24-17)10-29-19-22-21-18(26)14-9-13(23-25(14)19)15-3-2-8-27-15/h2-9H,10H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBBNBIHLGTLKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NNC(=O)C4=CC(=NN43)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(furan-2-yl)-7-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one (CAS Number: 1040632-70-9) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity based on existing research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 406.4 g/mol. Its structure incorporates several functional groups that may contribute to its biological activity, including a furan ring and oxadiazole moiety.
| Property | Value |
|---|---|
| CAS Number | 1040632-70-9 |
| Molecular Formula | C19H14N6O3S |
| Molecular Weight | 406.4 g/mol |
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, including antimicrobial , anticancer , and anti-inflammatory effects. The following sections summarize key findings regarding its biological activities.
Antimicrobial Activity
Studies have shown that derivatives of compounds containing furan and oxadiazole rings often exhibit significant antimicrobial properties. For instance, similar compounds have been tested against various microorganisms such as Staphylococcus aureus and Candida albicans, demonstrating promising inhibitory effects .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. In a screening study involving multicellular spheroids, compounds with similar structural features showed notable cytotoxicity against human cancer cell lines . The structure–activity relationship (SAR) analysis suggests that modifications in the oxadiazole and furan moieties can enhance anticancer activity. For example, compounds with electron-donating groups at specific positions exhibited increased potency .
The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors involved in disease pathways. The oxadiazole moiety is believed to modulate enzyme activity, while the furan ring may facilitate binding to critical protein sites .
Case Study 1: Antimicrobial Testing
A recent study evaluated the antimicrobial activity of various derivatives similar to our compound against Candida albicans and Staphylococcus aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL, showcasing their potential as effective antimicrobial agents .
Case Study 2: Anticancer Screening
In another investigation focused on anticancer properties, several derivatives were screened for cytotoxicity against multiple cancer cell lines. The compound demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 15 µM against the A431 epidermoid carcinoma cell line, indicating substantial anticancer activity .
Scientific Research Applications
The compound 2-(furan-2-yl)-7-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a complex organic molecule that has garnered attention for its potential applications across various scientific fields. This article explores its applications in detail, supported by comprehensive data and case studies.
Medicinal Chemistry
The compound exhibits promising pharmacological properties that make it a candidate for drug development. Its structural components allow for interactions with biological targets, potentially leading to:
- Anticancer Activity: Research indicates that similar pyrazolo[1,5-d][1,2,4]triazine derivatives show efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The oxadiazole moiety may enhance these effects through specific enzyme inhibition mechanisms.
- Anti-inflammatory Effects: Compounds with furan and oxadiazole rings have been noted for their anti-inflammatory properties. Investigations into the compound's ability to modulate inflammatory pathways could yield significant therapeutic insights.
Agricultural Chemistry
The unique structure of this compound suggests potential applications in agrochemicals:
- Pesticidal Properties: Compounds with similar structures have been studied for their ability to act as insecticides or fungicides. The presence of the furan and oxadiazole rings may contribute to toxicity against pests while being less harmful to non-target organisms.
Material Science
The compound's distinct electronic properties make it suitable for applications in material science:
- Organic Electronics: The incorporation of furan and triazine moieties can lead to materials with desirable electronic properties for use in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs). Research into the compound's conductivity and stability under operational conditions is ongoing.
Biochemical Probes
Due to its unique structural features, the compound can serve as a biochemical probe:
- Targeted Delivery Systems: The ability of the compound to bind selectively to certain biomolecules can be exploited in drug delivery systems, enhancing the efficacy of therapeutic agents by ensuring they reach their intended targets.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated a series of pyrazolo[1,5-d][1,2,4]triazine derivatives for their anticancer properties. Results indicated that compounds with similar structural motifs exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549). The study highlighted the importance of the oxadiazole group in enhancing anti-tumor activity through apoptosis induction mechanisms.
Case Study 2: Pesticidal Efficacy
Research conducted on oxadiazole-containing compounds demonstrated their effectiveness as insecticides against common agricultural pests such as aphids and whiteflies. The study noted that modifications to the furan ring significantly influenced the bioactivity and selectivity of these compounds.
Comparison with Similar Compounds
Table 1: Structural and Hypothetical Property Comparison
*LogP values estimated using fragment-based methods (e.g., RDKit ).
Methodologies for Structural and Functional Comparison
- Chemical Similarity Metrics : Tanimoto coefficients (>0.85) and Euclidean distances (<0.2) quantify structural overlap. For example, the target compound and its trifluoromethyl analog likely exhibit high similarity (Tanimoto >0.9) due to conserved core and substituent positions .
- Activity Cliffs: Despite structural similarity, minor changes (e.g., methyl to trifluoromethyl) may drastically alter bioactivity. notes such "cliffs" in kinase inhibitors, emphasizing the need for functional validation .
- Read-Across Predictions : Tools like OECD QSAR Toolbox group compounds by structural similarity to infer toxicity or efficacy. The target compound’s methylphenyl group may confer distinct pharmacokinetics compared to halogenated analogs .
Research Findings and Implications
Synthesis and Structural Characterization: The compound’s synthesis likely parallels methods for triazinone-thioether derivatives, involving oxadiazole formation via cyclization (e.g., refluxing with acetic acid) and crystallographic validation via SHELX-refined diffraction data .
Bioactivity Prediction : Clustering algorithms (e.g., UMAP) group compounds by aromatic ring count and substituent electronegativity, suggesting the target compound may cluster with kinase inhibitors or anti-inflammatory agents .
For instance, replacing methylphenyl with trifluoromethylphenyl could enhance toxicity or reduce solubility despite high structural overlap .
Q & A
Q. Critical parameters :
- Temperature control (e.g., 60–80°C for oxadiazole cyclization).
- Solvent selection (e.g., ethanol or DMF for solubility and reaction kinetics) .
- Catalysts (e.g., triethylamine for deprotonation in substitution reactions) .
Basic: How should researchers characterize the structural integrity of this compound, and which spectroscopic methods are most reliable?
Answer:
Characterization requires a combination of spectroscopic and analytical techniques:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR to confirm substituent positions and connectivity (e.g., furan protons at δ 6.3–7.2 ppm; oxadiazole carbons at ~160–170 ppm) .
- Mass Spectrometry (MS) :
- High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing .
Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?
Answer:
Discrepancies often arise from:
- Solvent effects in simulations (e.g., implicit vs. explicit solvent models).
- Conformational flexibility of the sulfanyl linker or furan ring .
Q. Strategies :
Molecular Dynamics (MD) Simulations : To assess conformational stability under physiological conditions.
In Vitro Validation : Compare computational binding affinities with enzyme inhibition assays (e.g., kinase or PDE inhibition) .
Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., pyrazolo-triazine derivatives with varied substituents) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?
Answer:
Key steps for SAR :
Systematic substitution : Modify:
- Furan ring (e.g., replace with thiophene or phenyl).
- Oxadiazole substituents (e.g., electron-withdrawing vs. donating groups) .
Bioassay profiling : Test derivatives for:
- Anticancer activity (e.g., IC₅₀ values against HeLa or MCF-7 cells).
- Anti-inflammatory effects (e.g., COX-2 inhibition) .
Q. Example Analog Comparison :
| Compound Modification | Bioactivity (IC₅₀, μM) | Key Insight |
|---|---|---|
| 4-Methylphenyl oxadiazole | 1.2 ± 0.3 | Enhanced lipophilicity |
| 3-Chlorophenyl oxadiazole | 0.8 ± 0.2 | Improved target binding affinity |
| Data adapted from structural analogs in . |
Advanced: What experimental designs are suitable for assessing pharmacokinetic properties while minimizing confounding variables?
Answer:
In vivo/In vitro protocols :
ADME Profiling :
- Solubility : Use shake-flask method with biorelevant media (FaSSIF/FeSSIF).
- Metabolic Stability : Incubate with liver microsomes and monitor parent compound depletion .
Experimental Design :
- Randomized block design : Control for batch variability in synthesis or animal studies .
- Dose-response curves : Use non-linear regression to estimate AUC and Cmax.
Q. Critical controls :
- Include reference compounds (e.g., cisplatin for cytotoxicity assays).
- Normalize data to vehicle-treated groups to isolate compound effects .
Advanced: How can researchers address low reproducibility in synthetic yields across laboratories?
Answer:
Common issues include:
- Impurity in starting materials (e.g., residual moisture in nitrile precursors).
- Inconsistent reaction monitoring (e.g., TLC vs. HPLC for intermediate purity) .
Q. Mitigation strategies :
Standardized Protocols :
- Publish detailed step-by-step procedures with reagent grades (e.g., anhydrous solvents).
Collaborative Validation :
- Cross-lab replication studies to identify critical variables (e.g., stirring rate for heterogeneous reactions) .
Advanced: What mechanistic hypotheses explain the compound’s bioactivity, and how can they be tested?
Answer:
Proposed mechanisms :
- Kinase inhibition : Potential ATP-binding site competition due to the triazinone core .
- ROS modulation : Furan and sulfanyl groups may act as redox-active motifs .
Q. Testing methods :
- Crystallography : Co-crystallize with target proteins (e.g., EGFR kinase).
- Gene Expression Profiling : RNA-seq to identify downstream pathways affected .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
